molecular formula C45H48Br2P2 B1430772 (Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide CAS No. 90052-39-4

(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide

Cat. No. B1430772
CAS RN: 90052-39-4
M. Wt: 810.6 g/mol
InChI Key: HAUSOYOTQFEFKE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(1,9-Nonanediyl)bis[1,1,1-triphenyl-phosphonium Bromide (1:2) can be used as reactant/reagent in synthetic preparation of thermally stable geminal dicationic ionic liquids and related ionic compounds and examination of physicochemical properties by structural modification.

properties

CAS RN

90052-39-4

Product Name

(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide

Molecular Formula

C45H48Br2P2

Molecular Weight

810.6 g/mol

IUPAC Name

triphenyl(9-triphenylphosphaniumylnonyl)phosphanium;dibromide

InChI

InChI=1S/C45H48P2.2BrH/c1(2-4-24-38-46(40-26-12-6-13-27-40,41-28-14-7-15-29-41)42-30-16-8-17-31-42)3-5-25-39-47(43-32-18-9-19-33-43,44-34-20-10-21-35-44)45-36-22-11-23-37-45;;/h6-23,26-37H,1-5,24-25,38-39H2;2*1H/q+2;;/p-2

InChI Key

HAUSOYOTQFEFKE-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

28.61 Grams of 1,9-dibromononane and 52.46 g of triphenylphosphine were weighed out and placed in a 500-mL three-necked flask. These compounds were dissolved in 100 mL of N-methylpyrrolidone. This solution was stirred at 80° C. for 5 hours and the resultant reaction mixture was cooled to room temperature. Thereafter, the reaction mixture was poured into 500 mL of ethyl acetate kept being sufficiently stirred. The solid precipitated was collected by suction filtration and washed with 50 mL of ethyl acetate twice. The solid obtained was placed on a Petri dish and dried at room temperature under vacuum until the mass of the solid became constant. As a result, nonamethylenebis(triphenylphosphonium)dibromide was obtained as a white solid in an amount of 73 g (yield: 90%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52.46 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide
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(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide
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(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide

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